Erbium sulfide

Overview

Description

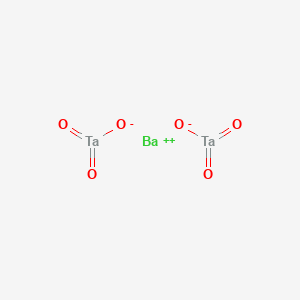

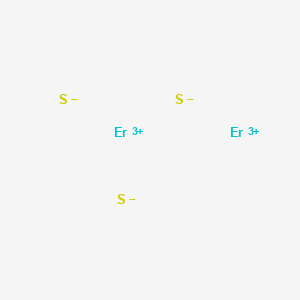

Erbium sulfide is an inorganic compound composed of erbium and sulfur. It is typically found as a black or brown powder and has a molecular weight of 430.71 g/mol . This compound is known for its moderate solubility in water and acids, making it a valuable material in various industrial and scientific applications .

Mechanism of Action

Target of Action

Erbium Sulfide (Er2S3) is a compound that primarily targets the energy storage and pollutant degradation systems . It is used in the manufacture of thin films for supercapacitor electrodes and as a photocatalyst for efficient energy storage and pollutant degradation .

Mode of Action

Er2S3 interacts with its targets through a redox mechanism . The inverse intercalation of protons and the adsorption of OH- on the electrode surface serve as crucial phases for the electrode’s reverse capacitive trend . This interaction results in changes in the energy storage capacity and pollutant degradation efficiency .

Biochemical Pathways

Sulfur, a component of Er2S3, occurs in various oxidation states ranging from +6 in sulfate to -2 in sulfide (H2S). Sulfate reduction can occur in both an energy-consuming assimilatory pathway and an energy-producing dissimilatory pathway .

Pharmacokinetics

Its physical properties such as density (6070 g/cm3) and melting point (1730°C) have been reported .

Result of Action

The action of Er2S3 results in the creation of efficient energy storage systems and pollutant degradation mechanisms . Electrochemical testing using cyclic voltammetry revealed excellent performance with a specific capacitance of 879 Fg−1 . The thin films also exhibited satisfactory cycle stability, indicating their potential as energy storage media . Additionally, the photocatalytic activity of the material was evaluated for the degradation of various pollutants .

Action Environment

The action of Er2S3 is influenced by environmental factors such as light and temperature. The bandgap energy of the metal sulfide photocatalyst determines the spectrum of light wavelengths that may be absorbed and consequently influences the process efficiency . The high melting point of Er2S3 (1730°C) suggests that it remains stable under high-temperature conditions .

Preparation Methods

Erbium sulfide can be synthesized through several methods. One common approach involves the reaction of erbium oxide (Er2O3) with hydrogen sulfide (H2S) gas at elevated temperatures. The reaction proceeds as follows:

Er2O3+3H2S→Er2S3+3H2O

Another method involves the direct combination of elemental erbium and sulfur at high temperatures. Industrial production often utilizes these methods to produce high-purity this compound for various applications .

Chemical Reactions Analysis

Erbium sulfide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form erbium oxide (Er2O3) when exposed to oxygen at high temperatures.

Reduction: It can be reduced to elemental erbium and sulfur under specific conditions.

Substitution: this compound can react with other sulfides or halides to form mixed compounds.

Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Erbium sulfide has a wide range of scientific research applications:

Comparison with Similar Compounds

Erbium sulfide can be compared with other rare earth sulfides, such as:

Lanthanum sulfide (La2S3): Similar in structure but has different electronic and optical properties.

Gadolinium sulfide (Gd2S3): Known for its magnetic properties, making it useful in different applications compared to this compound.

Europium sulfide (EuS): Exhibits unique luminescent properties, distinguishing it from this compound.

This compound’s uniqueness lies in its combination of moderate solubility, high thermal stability, and versatile applications in various fields .

Properties

IUPAC Name |

erbium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBZQHVXDUNTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

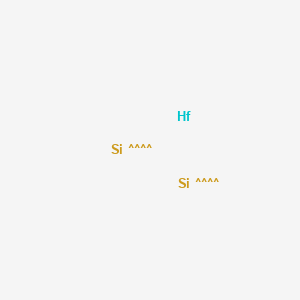

[S-2].[S-2].[S-2].[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923874 | |

| Record name | Erbium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder with an odor of rotten eggs; [MSDSonline] | |

| Record name | Erbium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12159-66-9 | |

| Record name | Erbium sulfide (Er2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012159669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium sulfide (Er2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Erbium sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dierbium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenylbenzo[b]thiophene](/img/structure/B77834.png)